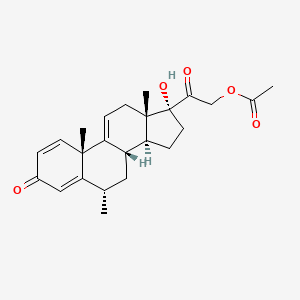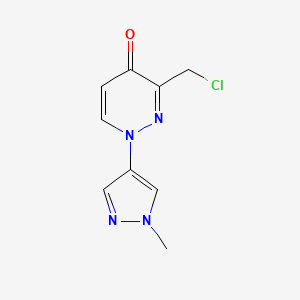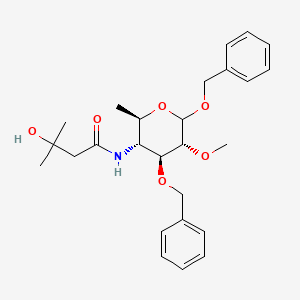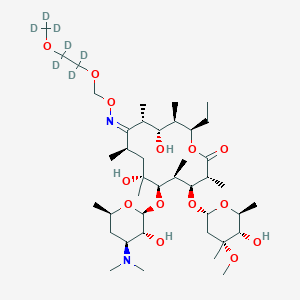![molecular formula C15H15N3O5 B13846913 Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)
Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Amino derivatives of the pyrazole compound.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[5-methyl-1-(4-aminophenyl)pyrazol-4-yl]-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-[5-methyl-1-(4-chlorophenyl)pyrazol-4-yl]-3-oxopropanoate: Similar structure but with a chloro group instead of a nitro group.
Ethyl 3-[5-methyl-1-(4-methoxyphenyl)pyrazol-4-yl]-3-oxopropanoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15N3O5 |
|---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate |
InChI |
InChI=1S/C15H15N3O5/c1-3-23-15(20)8-14(19)13-9-16-17(10(13)2)11-4-6-12(7-5-11)18(21)22/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
HHGJDNLALZFANH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


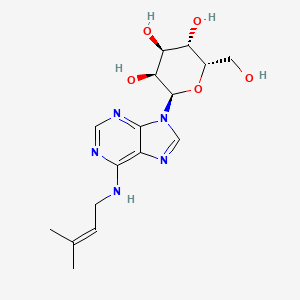
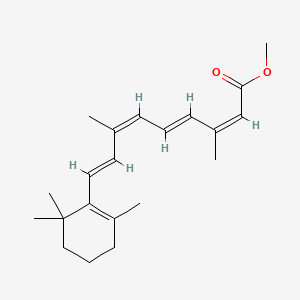
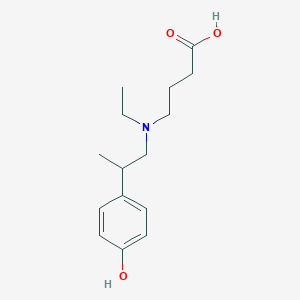
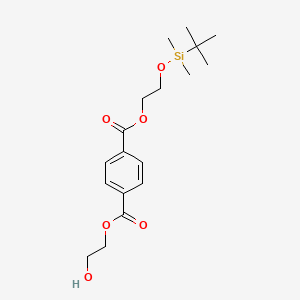

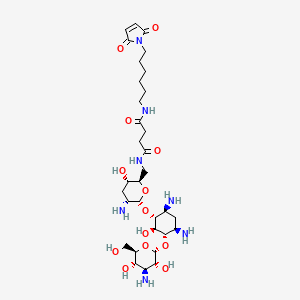
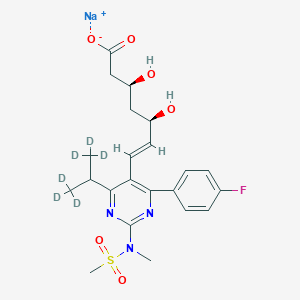
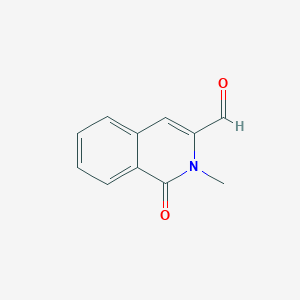
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
